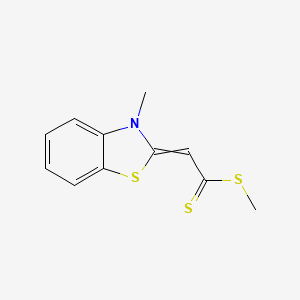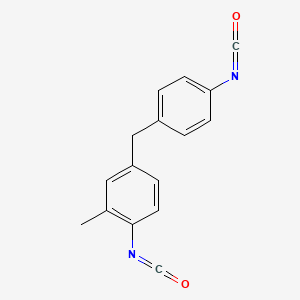
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is a chemical compound that belongs to the benzophenone class. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethylaminomethyl group and a methoxy group attached to the benzophenone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Mannich reaction, where 4-methoxybenzophenone is reacted with formaldehyde and diethylamine. This reaction is usually catalyzed by an acid, such as hydrochloric acid, and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzophenone derivatives.
Reduction: The carbonyl group in the benzophenone core can be reduced to form benzhydrol derivatives.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, where the diethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Hydroxybenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
科学研究应用
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: It is used in the production of UV-absorbers, dyes, and fragrances. Its ability to absorb UV light makes it a valuable component in sunscreens and other protective coatings.
作用机制
The mechanism of action of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors, leading to changes in cellular signaling pathways. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
At the molecular level, the compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in the metabolism of other compounds, making it a potential candidate for drug-drug interaction studies.
相似化合物的比较
Similar Compounds
4-Methoxybenzophenone: Lacks the diethylaminomethyl group, making it less versatile in terms of chemical reactivity.
3,4-Dimethoxybenzophenone: Contains an additional methoxy group, which can alter its chemical and biological properties.
3,4-Dimethoxyphenethylamine: A related compound with a different core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is unique due to the presence of both the diethylaminomethyl and methoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
58324-22-4 |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
(5-benzoyl-2-methoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-20(5-2)14-17-13-16(11-12-18(17)22-3)19(21)15-9-7-6-8-10-15;/h6-13H,4-5,14H2,1-3H3;1H |
InChI 键 |
SMRVYVOMZKMSQY-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


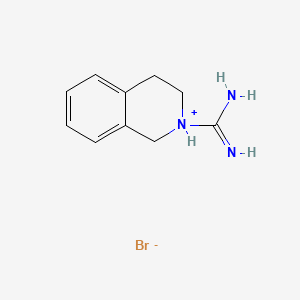
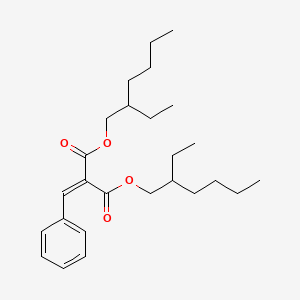
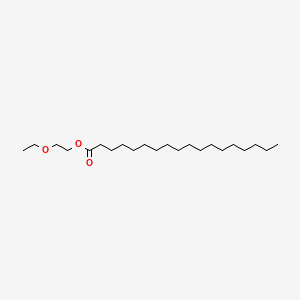

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
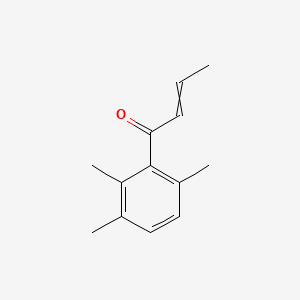
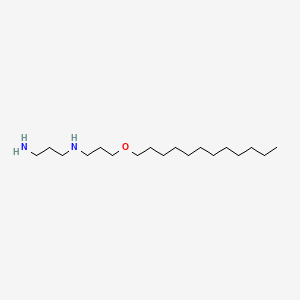
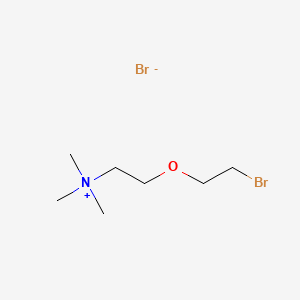
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
